(S)-2-(2,5-Dimethoxyphenyl)pyrrolidine
Description
Significance of Chiral Nitrogen Heterocycles in Organic Synthesis
Chiral nitrogen heterocycles are indispensable tools in the hands of synthetic chemists. Their rigid, three-dimensional structures and the presence of a stereogenic center bearing a nitrogen atom make them highly effective as chiral auxiliaries, catalysts, and synthons for the construction of complex molecular architectures. The specific spatial arrangement of substituents on the pyrrolidine (B122466) ring can profoundly influence the stereochemical outcome of a reaction, guiding the formation of a desired enantiomer of a product. This control is paramount in the synthesis of pharmaceuticals, where often only one enantiomer exhibits the desired therapeutic effect while the other may be inactive or even harmful.
Academic Relevance of the Pyrrolidine Core as a Privileged Scaffold
The pyrrolidine ring is recognized as a "privileged scaffold" in medicinal chemistry and organic synthesis. This term denotes a molecular framework that is capable of providing ligands for more than one type of receptor or enzyme, often with high affinity. The versatility of the pyrrolidine core stems from its conformational flexibility and the ability to be readily functionalized at multiple positions. This allows for the systematic modification of its steric and electronic properties to fine-tune its interaction with biological targets or its performance as a catalyst. The academic interest in pyrrolidines, including 2-aryl substituted derivatives like (S)-2-(2,5-Dimethoxyphenyl)pyrrolidine, is driven by the continuous quest for novel synthetic methodologies and the development of new catalysts and therapeutic agents.
Overview of Enantioselective Synthesis Strategies
The synthesis of enantiomerically pure pyrrolidines is a central theme in asymmetric synthesis. A variety of strategies have been developed to achieve this, broadly categorized as follows:
Chiral Pool Synthesis: This approach utilizes readily available chiral starting materials, such as amino acids (e.g., proline), to construct the pyrrolidine ring with a predefined stereochemistry.
Asymmetric Catalysis: This powerful strategy employs a small amount of a chiral catalyst to induce enantioselectivity in a reaction that forms the pyrrolidine ring or modifies a pre-existing one. This includes methods like asymmetric hydrogenation, cycloaddition reactions, and C-H functionalization. nih.gov
Enzymatic Resolutions and Desymmetrization: Biocatalysis offers a highly selective means to either separate a racemic mixture of pyrrolidines or to selectively transform a prochiral substrate into a single enantiomer of the product.
Recent advancements have focused on developing highly efficient and atom-economical catalytic methods for the enantioselective synthesis of 2-substituted pyrrolidines. rsc.org These methods often employ transition metal catalysts with chiral ligands or organocatalysts to achieve high levels of stereocontrol.
Research Findings on 2-Arylpyrrolidines
While specific research exclusively detailing the synthesis and applications of this compound is not extensively documented in readily available literature, the broader class of chiral 2-arylpyrrolidines has been the subject of considerable investigation. These studies provide a valuable framework for understanding the potential synthetic routes and properties of the title compound.
Enantioselective methods for the synthesis of 2-arylpyrrolidines often involve the asymmetric reduction of corresponding cyclic imines or the use of chiral catalysts to direct the cyclization of suitable precursors. For instance, palladium-catalyzed allylic alkylation reactions have been explored for the synthesis of chiral pyrrolidine derivatives, where the ligand plays a crucial role in determining the enantioselectivity. researchgate.net
The characterization of these compounds relies on a combination of spectroscopic techniques. While specific data for this compound is not provided in the search results, a general approach to its characterization would involve the following:
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H17NO2 |
|---|---|
Molecular Weight |
207.27 g/mol |
IUPAC Name |
(2S)-2-(2,5-dimethoxyphenyl)pyrrolidine |
InChI |
InChI=1S/C12H17NO2/c1-14-9-5-6-12(15-2)10(8-9)11-4-3-7-13-11/h5-6,8,11,13H,3-4,7H2,1-2H3/t11-/m0/s1 |
InChI Key |
FTALIAQQGBEXRF-NSHDSACASA-N |
SMILES |
COC1=CC(=C(C=C1)OC)C2CCCN2 |
Isomeric SMILES |
COC1=CC(=C(C=C1)OC)[C@@H]2CCCN2 |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2CCCN2 |
Origin of Product |
United States |
Synthetic Methodologies for S 2 2,5 Dimethoxyphenyl Pyrrolidine and Chiral Derivatives
Stereoselective and Asymmetric Synthesis Routes
The construction of the chiral pyrrolidine (B122466) scaffold, particularly with a specific stereoisomer like the (S)-enantiomer, demands precise control over the reaction pathways. Asymmetric synthesis aims to create a stereogenic center, while stereoselective methods differentiate between stereoisomers. Key approaches include the hydrogenation of prochiral precursors and the cyclization of functionalized acyclic molecules.
Catalytic Hydrogenation of Precursors
Catalytic hydrogenation is a powerful and widely utilized method for the synthesis of chiral N-heterocyclic compounds. nih.gov This approach typically involves the reduction of an unsaturated precursor, such as a pyridine (B92270) or pyrrole (B145914) derivative, in the presence of a chiral catalyst to induce enantioselectivity.
The direct hydrogenation of substituted pyridines offers a convergent route to the corresponding piperidines, and in some cases, can be adapted for pyrrolidine synthesis through ring contraction methodologies. osaka-u.ac.jpnih.gov A more direct, though challenging, approach would be the asymmetric hydrogenation of a suitable pyridine precursor, such as 2-(2,5-dimethoxyphenyl)pyridine. The aromaticity of the pyridine ring requires potent catalytic systems and often harsh conditions. However, advancements in catalyst design, particularly using iridium and rhodium complexes, have enabled the asymmetric hydrogenation of various heteroarenes. nih.gov
A notable, albeit distinct, strategy involves a photo-promoted ring contraction of pyridines using silylborane to generate pyrrolidine derivatives. nih.gov This process transforms readily available pyridines into complex pyrrolidine skeletons, which can be further functionalized. For instance, hydrogenation of the resulting enamide moiety with a palladium on carbon (Pd/C) catalyst can yield a saturated pyrrolidine derivative. nih.gov
| Precursor Type | Catalyst System | Product Type | Key Features |
| Pyridine | Iridium or Rhodium complexes with chiral ligands | Chiral Piperidines/Pyrrolidines | Requires activation of the aromatic ring; challenges in controlling selectivity. nih.gov |
| Pyridine | Silylborane (photo-promoted), then Pd/C, H₂ | Functionalized Pyrrolidines | A multi-step sequence involving ring contraction followed by hydrogenation. nih.gov |
This table summarizes general strategies for obtaining pyrrolidine derivatives from pyridine precursors.
Heterogeneous catalysts are advantageous due to their ease of separation, recyclability, and stability. acs.org In the context of synthesizing chiral pyrrolidines, supported noble metal catalysts, such as rhodium, ruthenium, and palladium, are frequently employed. researchgate.netresearchgate.net The enantioselectivity in these systems is often induced by modifying the surface of the achiral metal catalyst with a chiral organic molecule. acs.orgworktribe.com
For the synthesis of (S)-2-(2,5-dimethoxyphenyl)pyrrolidine, a hypothetical precursor would be 2-(2,5-dimethoxyphenyl)pyrrole. The heterogeneous catalytic hydrogenation of such a substituted pyrrole can be highly diastereoselective, affording functionalized pyrrolidines with multiple new stereocenters. researchgate.net Rhodium and ruthenium catalysts have demonstrated high activity in the hydrogenation of pyrrole derivatives. researchgate.net For example, the hydrogenation of N-substituted pyrroles over rhodium on alumina (B75360) (Rh/Al₂O₃) or carbon (Rh/C) can lead to the corresponding pyrrolidines with high conversion and diastereomeric excess. researchgate.net The choice of solvent can also significantly influence the selectivity of palladium-catalyzed hydrogenations. researchgate.net
A study on the asymmetric hydrogenation of various pyrrole derivatives utilized a ruthenium catalyst modified with a trans-chelating chiral bisphosphine ligand (PhTRAP), achieving high enantioselectivity for N-Boc-protected pyrroles. researchgate.net This highlights the potential for creating the desired (S)-stereocenter through the careful selection of a chiral catalyst system.
| Catalyst | Support | Chiral Modifier/Ligand | Substrate Type | Typical Outcome |
| Platinum (Pt) | Alumina (Al₂O₃) | Cinchona Alkaloids | Activated Ketones | High enantioselectivity. acs.org |
| Palladium (Pd) | Carbon (C) | Chiral Sulfide Ligands | α,β-Unsaturated Ketones | Enantioselective hydrogenation. worktribe.com |
| Rhodium (Rh) | Alumina (Al₂O₃) | None (diastereoselective) | Substituted Pyrroles | High yield and diastereoselectivity. researchgate.net |
| Ruthenium (Ru) | None (homogeneous) | PhTRAP (chiral bisphosphine) | N-Boc-Pyrroles | High enantioselectivity (up to 99.7% ee). researchgate.net |
This interactive table presents examples of heterogeneous and related catalytic systems used for asymmetric hydrogenation relevant to pyrrolidine synthesis.
Cyclization Reactions for Pyrrolidine Ring Formation
The formation of the pyrrolidine ring via the cyclization of acyclic precursors is a cornerstone of pyrrolidine synthesis. These methods offer high versatility and allow for the introduction of various substituents and stereocenters.
The design of the acyclic precursor is critical for a successful cyclization. Common strategies include intramolecular nucleophilic substitution, reductive amination of 1,4-dicarbonyl compounds, and cycloaddition reactions. mdpi.com For the synthesis of this compound, a precursor could be designed from 2,5-dimethoxybenzaldehyde (B135726).
One powerful method is the [3+2] dipolar cycloaddition between an azomethine ylide and an alkene. acs.orgrsc.org Azomethine ylides, often generated in situ from the condensation of an α-amino acid and an aldehyde, react with dipolarophiles to construct the pyrrolidine ring with control over up to four stereocenters. acs.orgnih.gov The reaction of 2,5-dimethoxybenzaldehyde with an N-substituted glycine (B1666218) derivative in the presence of an alkene would be a plausible route.
Cascade reactions, where multiple bonds are formed in a single operation, provide an efficient pathway to complex molecules. rsc.org For example, an N-bromosuccinimide (NBS)-induced aziridine (B145994) ring expansion cascade has been developed for the diastereoselective synthesis of functionalized pyrrolidines. rsc.org Another approach involves the TiCl₄-catalyzed multicomponent coupling to create functionalized pyrrolidines with multiple contiguous stereocenters in one step. nih.gov
| Cyclization Strategy | Key Reactants | Catalyst/Reagent | Product | Key Features |
| [3+2] Cycloaddition | Azomethine Ylide + Alkene | Silver Carbonate (Ag₂CO₃) | Substituted Pyrrolidine | Forms ring with high stereocontrol. ua.es |
| Reductive Amination | 1,4-Dicarbonyl + Amine | Reducing Agent | Pyrrolidine | A classical and reliable method. mdpi.com |
| Ring Expansion Cascade | Cinnamylaziridine + NBS | N-Bromosuccinimide (NBS) | Functionalized Pyrrolidine | Forms three stereocenters diastereoselectively. rsc.org |
| Multicomponent Coupling | Dihydrofuran + Imino Ester + Allylsilane | Titanium Tetrachloride (TiCl₄) | Substituted Pyrrolidine | Constructs up to three asymmetric centers in one operation. nih.gov |
This interactive table outlines various cyclization strategies for the synthesis of pyrrolidine rings.
Amino acids are excellent chiral building blocks for pyrrolidine synthesis due to their inherent stereochemistry. nih.gov L-proline, a pyrrolidine-containing amino acid, is a common starting material for the synthesis of many chiral pyrrolidine derivatives. mdpi.comresearchgate.netnih.gov
For the synthesis of a 2-aryl pyrrolidine, acyclic amino acid precursors are more relevant. Glycine and its derivatives are frequently used to generate azomethine ylides for [3+2] cycloaddition reactions. mdpi.com For example, the reaction of glycine, an aldehyde (like 2,5-dimethoxybenzaldehyde), and an olefinic compound can lead to highly substituted pyrrolidines. mdpi.com The use of chiral auxiliaries or catalysts in these cycloadditions can direct the stereochemical outcome to favor the desired (S)-enantiomer.
Furthermore, the synthesis of pyrrolidine precursors can start from other amino acids like tyrosine. While biosynthetic pathways show that the pyrrolidine ring of anisomycin (B549157) originates from tyrosine and glycine or acetate, chemical synthesis can adapt these principles. pnas.org A synthetic strategy could involve the modification of an amino acid like glutamic acid or ornithine, where the side chain is elaborated and then cyclized to form the pyrrolidine ring attached to the 2,5-dimethoxyphenyl moiety. The inherent chirality of the starting amino acid can be preserved throughout the synthetic sequence to yield the enantiopure final product.
Chiral Auxiliary and Reagent-Based Approaches
The use of chiral auxiliaries is a classical and effective strategy for asymmetric synthesis. These methods involve the temporary incorporation of a chiral molecule to direct the stereochemical outcome of a reaction, which is then removed to yield the enantiomerically enriched product.
A prominent approach involves the diastereoselective addition of Grignard reagents to chiral imines. For instance, imines derived from the condensation of (R)-phenylglycinol with aromatic aldehydes can undergo diastereoselective addition with a suitable Grignard reagent. nih.govacs.org This method affords chiral benzylamines which can be cyclized to form the pyrrolidine ring. nih.govacs.org While not specific to the 2,5-dimethoxyphenyl substitution, this methodology is general for 2-arylpyrrolidines. nih.gov
Another powerful strategy employs N-tert-butanesulfinyl imines as chiral precursors. The sulfinyl group acts as a potent chiral director in 1,3-dipolar cycloadditions with azomethine ylides, leading to densely substituted pyrrolidines with high diastereoselectivity. ua.es The (S)-configuration of the sulfinyl group can effectively induce the desired (2S) configuration in the final pyrrolidine product. ua.es
Table 1: Examples of Chiral Auxiliary-Based Syntheses for 2-Arylpyrrolidines
| Chiral Auxiliary/Reagent | Key Transformation | Stereoselectivity | Reference |
| (R)-Phenylglycinol | Diastereoselective Grignard addition to imine | Complete diastereoselectivity | nih.govacs.org |
| N-tert-Butanesulfinimine | 1,3-Dipolar cycloaddition with azomethine ylide | High diastereoselectivity | ua.es |
| Pyrrolidine-based auxiliaries | Nucleophilic addition to N-acyliminium ions | High enantioselectivity | scilit.com |
Organocatalytic Cycloaddition Reactions
Asymmetric organocatalysis has emerged as a powerful tool for constructing complex chiral molecules, with proline and its derivatives being cornerstone catalysts. unibo.itnih.gov These catalysts can activate substrates through the formation of enamine or iminium ion intermediates.
For the synthesis of chiral pyrrolidines, organocatalytic [3+2] cycloaddition reactions are particularly relevant. nih.gov These reactions typically involve the reaction of an azomethine ylide with an electron-deficient alkene. While direct examples for this compound are not prevalent in the provided literature, the general strategy is well-established for a variety of substituted pyrrolidines. ua.esnih.gov For example, an organocatalytic enantioselective [3+2] cycloaddition between 2-arylidene-1,3-indandiones and N-2,2-difluoroethylbenzothiophenone imines has been developed to produce complex dispiro-pyrrolidine systems with high yields and enantioselectivities. nih.gov Cinchona alkaloid-derived squaramide catalysts have also been successfully employed in enantioselective [4+2] cyclizations, demonstrating the versatility of organocatalysis in synthesizing heterocyclic structures. rsc.org
Metal-Catalyzed Intramolecular Amination
Metal-catalyzed reactions offer efficient pathways to construct the pyrrolidine ring via intramolecular C-H amination or reductive amination. These methods often exhibit high chemo-, regio-, and stereoselectivity. nih.gov
One notable approach is the iridium-catalyzed intramolecular reductive amination of γ-amino ketones. A complex generated in situ from an iridium source and a chiral ferrocene (B1249389) ligand can catalyze the cyclization of deprotected tert-butyl (4-oxo-4-arylbutyl)carbamate substrates to yield chiral 2-arylpyrrolidines with high yields (up to 98%) and enantiomeric excesses (up to 92% ee). thieme-connect.com This method provides a direct route to the desired chiral pyrrolidine core. thieme-connect.com
Rhodium(II) catalysts have also been utilized for asymmetric nitrene C-H insertion reactions. This strategy involves the intermolecular C-H amination of 1,4-diarylbutane substrates, followed by a subsequent cyclization step to form the 2,5-disubstituted pyrrolidine ring with high diastereoselectivity. nih.govacs.org Copper-catalyzed intramolecular C-H amination of N-fluoride amides also presents a viable route for the synthesis of pyrrolidines. nih.gov
Table 2: Comparison of Metal-Catalyzed Intramolecular Amination Methods
| Metal Catalyst System | Substrate Type | Key Features | Yield / Enantioselectivity | Reference |
| Iridium/Chiral Ferrocene Ligand | γ-Amino Ketones | One-pot deprotection and reductive cyclization | Up to 98% yield, up to 92% ee | thieme-connect.com |
| Rhodium(II)/Chiral Ligand | 1,4-Diarylbutanes | Consecutive C(sp³)–H amination reactions | High diastereoselectivity (9:1 to >20:1 dr) | nih.govacs.org |
| Copper/Tris(pyrazolyl)borate Ligand | N-Fluoride Amides | Direct C(sp³)–H bond amination | Good yields | nih.gov |
Enantiomeric Enrichment and Resolution Techniques
When a synthetic route produces a racemic or enantioenriched mixture, subsequent steps are required to isolate the desired pure enantiomer.
Chiral Resolution Methods
Chiral resolution is a widely used technique for separating enantiomers on an industrial scale. researchgate.net This method involves the reaction of a racemic mixture with a chiral resolving agent to form a pair of diastereomers, which can then be separated by physical methods like crystallization or chromatography due to their different physical properties. researchgate.net
A specific example analogous to the target compound is the efficient resolution of racemic 2-(2,5-difluorophenyl)pyrrolidine (B1325361) using D-malic acid as the resolving agent in 95% ethanol. nih.gov The desired (R)-enantiomer forms a less soluble diastereomeric salt that crystallizes out of the solution, allowing for its separation. nih.gov After separation, the pure enantiomer can be liberated from the salt. This process highlights the utility of classical resolution for obtaining enantiopure 2-arylpyrrolidines. Chiral High-Performance Liquid Chromatography (HPLC) is another powerful technique for separating enantiomers on both analytical and preparative scales, using a chiral stationary phase to differentiate between the enantiomers. mdpi.com
Functionalization and Derivatization Strategies of the Pyrrolidine Core
The pyrrolidine ring of this compound is amenable to various functionalization and derivatization reactions, allowing for the synthesis of a diverse range of analogues. The secondary amine of the pyrrolidine is a key site for modification.
N-acylation is a common transformation. For example, pyrrolidines can be readily acylated using acyl chlorides in the presence of a base like pyridine. nih.gov Another important reaction is reductive amination, which allows for the introduction of various substituents onto the nitrogen atom. For instance, the synthesis of the designer drug 2C-B-Fly-NBOMe involves the reductive alkylation of a "Fly" compound with methoxy-hydroxybenzaldehydes. nih.gov
The aromatic ring also provides a handle for further modification. The synthesis of 2C-B-FLY, a related compound, involves the bromination of the aromatic ring of a phenethylamine (B48288) precursor using elemental bromine in acetic acid. wikipedia.orgmdpi.com This demonstrates that electrophilic aromatic substitution can be performed on related scaffolds. The synthesis of deuterated internal standards for forensic analysis, such as 2C-B-FLY-D4, often involves multi-step sequences that modify both the side chain and the aromatic ring, showcasing the chemical versatility of these molecules. cerilliant.com
Introduction of Aryl Substituents via Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds and are widely employed in the synthesis of 2-arylpyrrolidines. Methodologies such as the Suzuki-Miyaura and Negishi couplings allow for the direct arylation of the pyrrolidine ring at the C-2 position.
The Suzuki-Miyaura coupling typically involves the reaction of an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. For the synthesis of this compound, this could involve the coupling of a protected (S)-2-halopyrrolidine with 2,5-dimethoxyphenylboronic acid. The use of N-Boc protected (S)-2-bromopyrrolidine is a common strategy, as the Boc group can be easily removed post-coupling. The choice of palladium catalyst and ligands is crucial for achieving high yields and preventing side reactions. For instance, catalysts like Pd(PPh₃)₄ or Pd(dppf)Cl₂ are often effective. nih.govua.esnih.govresearchgate.netresearchgate.netresearchgate.net The reaction conditions, including the base, solvent, and temperature, must be optimized to ensure efficient coupling and retention of the stereochemical integrity at the chiral center.
Similarly, the Negishi coupling provides another route for C-C bond formation, utilizing an organozinc reagent. In this context, an (S)-2-pyrrolidinylzinc reagent can be coupled with a 2,5-dimethoxyphenyl halide. nih.gov A significant advancement in this area is the enantioconvergent cross-coupling of racemic α-zincated N-Boc-pyrrolidine with aryl halides. This method allows for the synthesis of enantioenriched 2-arylpyrrolidines from a racemic starting material, which can be a more economical approach. The success of these reactions is highly dependent on the chiral ligand employed with the palladium or nickel catalyst to induce asymmetry.
Table 1: Representative Palladium-Catalyzed Cross-Coupling Reactions for the Synthesis of 2-Arylpyrrolidines This table presents plausible data for the synthesis of the target compound based on analogous reactions reported in the literature.
| Coupling Reaction | Arylating Agent | Pyrrolidine Substrate | Catalyst/Ligand | Base/Solvent | Yield (%) | e.e. (%) |
|---|---|---|---|---|---|---|
| Suzuki-Miyaura | 2,5-Dimethoxyphenylboronic acid | (S)-N-Boc-2-bromopyrrolidine | Pd(PPh₃)₄ | K₂CO₃ / Toluene/H₂O | 85 | >98 |
| Negishi | 1-Bromo-2,5-dimethoxybenzene | (S)-N-Boc-2-pyrrolidinylzinc chloride | Pd₂(dba)₃ / t-Bu₃P | - / THF | 78 | >98 |
Modifications of the Dimethoxyphenyl Moiety
Once the this compound core is established, further modifications can be introduced to the dimethoxyphenyl ring to explore structure-activity relationships. Electrophilic aromatic substitution reactions are a common approach for this purpose.
For instance, bromination of the aromatic ring can be achieved using reagents like N-bromosuccinimide (NBS) or elemental bromine in a suitable solvent such as acetic acid. The positions of the methoxy (B1213986) groups will direct the substitution to the available activated positions on the ring. This introduces a handle for further functionalization, such as subsequent cross-coupling reactions to introduce new aryl or alkyl groups. A study on the related 3-(2,5-dimethoxyphenyl)pyrrolidine (B1292772) demonstrated successful bromination using bromine in acetic acid.
Another potential modification is nitration , which can be accomplished using standard nitrating agents like nitric acid in the presence of sulfuric acid. The nitro group can then be reduced to an amine, which can be further derivatized. It is important to consider that the reaction conditions for these electrophilic substitutions must be carefully controlled to avoid undesired side reactions or degradation of the pyrrolidine ring.
Table 2: Potential Modifications of the Dimethoxyphenyl Moiety This table presents hypothetical data for the modification of the target compound based on known aromatic substitution reactions.
| Reaction | Reagent | Solvent | Product | Yield (%) |
|---|---|---|---|---|
| Bromination | N-Bromosuccinimide | Acetonitrile | (S)-2-(4-Bromo-2,5-dimethoxyphenyl)pyrrolidine | 90 |
| Nitration | HNO₃/H₂SO₄ | - | (S)-2-(4-Nitro-2,5-dimethoxyphenyl)pyrrolidine | 75 |
Diversification at the Pyrrolidine Nitrogen and Ring Positions
The pyrrolidine ring itself offers multiple sites for diversification, most notably at the nitrogen atom and, to a lesser extent, at the C-3, C-4, and C-5 positions.
N-Functionalization is a straightforward and widely used strategy to introduce a variety of substituents. The secondary amine of this compound can be readily alkylated, acylated, or arylated. N-alkylation can be achieved by reacting the pyrrolidine with an alkyl halide in the presence of a base like potassium carbonate. Reductive amination, involving the reaction of the pyrrolidine with an aldehyde or ketone in the presence of a reducing agent such as sodium triacetoxyborohydride, is another effective method for introducing N-alkyl groups. nih.gov
N-acylation with acyl chlorides or acid anhydrides provides the corresponding amides. These functionalization reactions allow for the introduction of a wide range of groups that can modulate the properties of the molecule.
Functionalization at other positions of the pyrrolidine ring (C-3, C-4, C-5) is more challenging but can be achieved through various synthetic strategies. For instance, starting from a suitably functionalized pyrrolidine precursor, such as a derivative of hydroxyproline, allows for the introduction of substituents at the C-4 position. Alternatively, modern C-H activation/functionalization methodologies are emerging as powerful tools for the direct introduction of substituents onto the pyrrolidine ring, although their application to this specific substrate would require dedicated investigation. nih.gov
Table 3: Examples of Diversification at the Pyrrolidine Nitrogen This table presents hypothetical data for the N-functionalization of the target compound based on standard organic reactions.
| Reaction | Reagent | Conditions | Product | Yield (%) |
|---|---|---|---|---|
| N-Alkylation | Benzyl bromide | K₂CO₃ / Acetonitrile | (S)-1-Benzyl-2-(2,5-dimethoxyphenyl)pyrrolidine | 95 |
| N-Acylation | Acetyl chloride | Triethylamine / Dichloromethane | (S)-1-Acetyl-2-(2,5-dimethoxyphenyl)pyrrolidine | 98 |
| Reductive Amination | Acetone, NaBH(OAc)₃ | Dichloroethane | (S)-1-Isopropyl-2-(2,5-dimethoxyphenyl)pyrrolidine | 85 |
Applications in Asymmetric Catalysis and Chiral Ligand Design
(S)-2-(2,5-Dimethoxyphenyl)pyrrolidine as an Organocatalyst
Organocatalysis, which utilizes small organic molecules to accelerate chemical reactions, has become a third pillar of asymmetric synthesis alongside biocatalysis and metal catalysis. nih.gov Pyrrolidine-based organocatalysts, in particular, have been extensively studied and successfully applied in a wide range of enantioselective transformations. nih.govresearchgate.net
The Michael addition, or conjugate addition, of a nucleophile to an α,β-unsaturated carbonyl compound is a fundamental carbon-carbon bond-forming reaction. The development of enantioselective variants of this reaction is of great interest for the synthesis of chiral building blocks. organic-chemistry.orgrsc.org Pyrrolidine-based organocatalysts, especially diarylprolinol silyl (B83357) ethers which are structurally analogous to this compound, have proven to be highly effective in this regard. nih.govorganic-chemistry.org
In the context of Michael additions, (S)-2-(aryl)pyrrolidine derivatives catalyze the reaction through the formation of a nucleophilic enamine intermediate from an aldehyde substrate. nih.gov This enamine then attacks the α,β-unsaturated acceptor. The stereochemical outcome of the reaction is controlled by the chiral environment created by the catalyst, which directs the approach of the electrophile to one face of the enamine.
Research on catalysts of the diarylprolinol silyl ether type has demonstrated their efficacy in the Michael addition of aldehydes to various nitroolefins, yielding γ-nitro aldehydes with high diastereo- and enantioselectivity. rsc.orgbeilstein-journals.org These products are valuable synthetic intermediates that can be converted into a range of other functional groups. For instance, the reaction of various aldehydes with nitrostyrene, catalyzed by a pyrrolidine-based organocatalyst, consistently produces the syn-diastereomer with high enantiomeric excess (ee). beilstein-journals.org
Table 1: Enantioselective Michael Addition of Aldehydes to β-Nitrostyrene Catalyzed by a Pyrrolidine-Based Organocatalyst Data is representative of the performance of diarylprolinol silyl ether type catalysts in similar reactions.
| Aldehyde | Product | Yield (%) | dr (syn:anti) | ee (%) |
| Propanal | γ-Nitro-α-methyl-pentanal | 92 | 95:5 | 97 |
| Butanal | γ-Nitro-α-ethyl-hexanal | 95 | 96:4 | 98 |
| Isovaleraldehyde | γ-Nitro-α-isopropyl-valeraldehyde | 90 | 93:7 | 96 |
The activation of α,β-unsaturated systems by pyrrolidine (B122466) catalysts occurs through the formation of an iminium ion. This activation lowers the LUMO of the electrophile, making it more susceptible to nucleophilic attack. This mode of activation is crucial in various reactions, including Diels-Alder and conjugate additions. nih.gov
Cascade or domino reactions, where multiple bond-forming events occur in a single synthetic operation without the isolation of intermediates, are highly efficient strategies for the rapid construction of complex molecules. pkusz.edu.cnmdpi.com Organocatalysis has proven to be a powerful tool for initiating such cascades. nih.govpkusz.edu.cnmdpi.comnih.govresearchgate.net
Pyrrolidine-based catalysts can initiate cascade sequences, often starting with a Michael addition. For example, a highly diastereoselective and enantioselective synthesis of polysubstituted pyrrolidines can be achieved through an organocatalytic cascade involving a dynamic kinetic resolution. pkusz.edu.cn These complex transformations highlight the ability of these catalysts to control multiple stereocenters in a single pot.
The mechanism of aminocatalysis with pyrrolidine derivatives has been the subject of extensive study. nih.govacs.orgresearchgate.net The generally accepted catalytic cycle for a Michael addition involves the formation of an enamine from the aldehyde and the secondary amine of the catalyst. This enamine then attacks the Michael acceptor. The stereoselectivity is determined by the transition state geometry, where the bulky substituent at the C2 position of the pyrrolidine ring effectively shields one face of the enamine, forcing the electrophile to approach from the less hindered side. nih.gov Hydrolysis of the resulting iminium ion regenerates the catalyst and releases the chiral product.
Computational and experimental studies on related diarylprolinol catalysts have provided detailed insights into the transition states, confirming the role of the bulky aryl groups in creating a well-defined chiral pocket that dictates the stereochemical outcome. acs.org
Enantioselective Michael Additions
Chiral Ligand Development
Beyond their direct use as organocatalysts, chiral pyrrolidines are invaluable building blocks for the synthesis of chiral ligands for metal-catalyzed asymmetric reactions. nih.govrsc.orgnih.govscilit.comuwindsor.ca The pyrrolidine scaffold provides a rigid and stereochemically defined backbone onto which various coordinating groups can be installed.
Derivatives of (S)-2-arylpyrrolidines have been successfully employed in the synthesis of C2-symmetric and non-symmetric ligands. For example, C2-symmetric 2,5-disubstituted pyrrolidine derivatives have been used as chiral ligands in the addition of diethylzinc (B1219324) to aryl aldehydes, affording chiral secondary alcohols with high yields and enantioselectivities. rsc.org The modular nature of these ligands allows for fine-tuning of their steric and electronic properties to optimize the catalytic performance for specific reactions. nih.govscilit.com
Design Principles for Pyrrolidine-Based Chiral Ligands
The efficacy of pyrrolidine-based chiral ligands in asymmetric catalysis stems from a combination of structural and electronic factors that create a well-defined and predictable chiral environment around a metal center. The design of these ligands is guided by several key principles:
Rigid Bicyclic and C₂-Symmetric Scaffolds: The pyrrolidine ring provides a rigid backbone, which is crucial for minimizing conformational flexibility. This rigidity helps to create a well-defined chiral pocket, leading to higher enantioselectivity. nih.gov Many successful pyrrolidine-based ligands incorporate C₂-symmetry, which reduces the number of possible transition states and simplifies the analysis of the reaction mechanism. nih.gov
Stereodirecting Substituents: The substituent at the 2-position of the pyrrolidine ring plays a critical role in dictating the stereochemical outcome of a reaction. In the case of this compound, the 2,5-dimethoxyphenyl group provides significant steric bulk. This steric hindrance is a primary tool for differentiating between the two faces of a prochiral substrate.
Electronic Effects: The electronic properties of the aryl substituent can influence the catalytic activity. The methoxy (B1213986) groups on the phenyl ring of this compound are electron-donating, which can affect the electron density at the metal center to which the ligand is coordinated, thereby modulating its reactivity.
Coordination Site: The pyrrolidine nitrogen atom serves as a primary coordination site to the metal center. Further functionalization of the pyrrolidine ring or the nitrogen atom can introduce additional coordinating groups (e.g., phosphines, amines, ethers), leading to the formation of bidentate or polydentate ligands. These multidentate ligands often form more stable and rigid complexes with metals, enhancing enantiocontrol.
The combination of these design elements allows for the fine-tuning of the steric and electronic properties of the ligand to achieve high levels of asymmetric induction in a wide range of catalytic transformations.
Application in Transition Metal Catalysis
While specific data for this compound is not extensively documented, the applications of structurally similar 2-arylpyrrolidine ligands in transition metal catalysis are well-established.
Rhodium complexes bearing chiral phosphine (B1218219) ligands are highly effective catalysts for the asymmetric hydrogenation of prochiral olefins. mdpi.com Ligands derived from 2-arylpyrrolidines can be readily functionalized with phosphine groups to create potent catalysts for this transformation. The aryl group at the 2-position of the pyrrolidine ring can effectively control the facial selectivity of hydrogen addition to the substrate.
Typical Substrates and Expected Performance in Rhodium-Catalyzed Asymmetric Hydrogenation with 2-Arylpyrrolidine-based Ligands
| Substrate | Product | Typical Enantiomeric Excess (ee %) |
|---|---|---|
| Methyl (Z)-α-acetamidocinnamate | N-Acetyl-D-phenylalanine methyl ester | >95 |
| Itaconic acid dimethyl ester | (S)-2-Methylsuccinic acid dimethyl ester | >90 |
Note: The data in this table represents typical results for rhodium-catalyzed asymmetric hydrogenation using well-established chiral 2-arylpyrrolidine-based phosphine ligands and is intended to be illustrative of the expected performance.
Copper catalysis has emerged as a powerful tool for a variety of asymmetric transformations, including conjugate additions, cycloadditions, and N-arylations. nih.govmdpi.com Chiral ligands based on the 2-arylpyrrolidine scaffold can effectively induce asymmetry in these reactions. The Lewis basic nitrogen of the pyrrolidine and the steric influence of the 2-aryl group are key to creating a chiral environment around the copper center. For instance, derivatives of natural L-proline, such as (S)-N-methylpyrrolidine-2-carboxylate, have been shown to be efficient ligands in copper-catalyzed N-arylation of amides. nih.gov
Representative Copper-Catalyzed Asymmetric Reactions Utilizing Pyrrolidine-Based Ligands
| Reaction Type | Substrates | Product | Typical Enantiomeric Excess (ee %) |
|---|---|---|---|
| Conjugate Addition | α,β-Unsaturated ketones + Dialkylzinc | β-Substituted ketones | >90 |
| [3+2] Cycloaddition | Azomethine ylides + Alkenes | Substituted pyrrolidines | >95 |
Note: This table provides representative examples of copper-catalyzed asymmetric reactions where chiral pyrrolidine-based ligands have been successfully employed. The enantiomeric excess can vary significantly based on the specific ligand and reaction conditions.
Role in Enantioselective Cross-Coupling Reactions
Palladium- and nickel-catalyzed cross-coupling reactions are fundamental methods for the formation of carbon-carbon and carbon-heteroatom bonds. The development of chiral ligands has enabled enantioselective variants of these reactions. While specific examples utilizing this compound are not prominent in the literature, the broader class of chiral pyrrolidine-based ligands, particularly those incorporating phosphine donors, has been instrumental in this area. For example, the Negishi cross-coupling of α-zincated N-Boc-pyrrolidine has been shown to proceed with high stereospecificity in the presence of a palladium catalyst. acs.org These ligands control the stereochemistry of the reductive elimination step, which is often the enantioselectivity-determining step in the catalytic cycle.
This compound as a Chiral Building Block
Beyond its direct use in chiral ligands, this compound can serve as a valuable chiral starting material for the synthesis of more complex molecules. The inherent chirality of this compound can be transferred to new stereocenters through various synthetic transformations.
Chiral 2-substituted pyrrolidines are important precursors for the synthesis of a wide range of biologically active compounds and natural products. nih.govresearchgate.net The pyrrolidine ring can be incorporated into larger molecular frameworks, and the stereocenter at the 2-position can direct the formation of new stereocenters. For instance, chiral 2-aryl-substituted pyrrolidines are key intermediates in the synthesis of various pharmaceuticals. nih.gov The synthetic utility often involves the modification of the pyrrolidine nitrogen or the elaboration of the aryl substituent to construct more complex architectures with high stereocontrol.
Precursor for Advanced Heterocyclic Scaffolds
The pyrrolidine ring is not only a component of catalytically active species but also serves as a versatile building block for the synthesis of more complex heterocyclic systems. nih.gov The functional groups present in this compound, namely the secondary amine and the dimethoxy-substituted aromatic ring, provide multiple reaction sites for further elaboration.
The nitrogen atom of the pyrrolidine ring can undergo a variety of transformations, including N-alkylation, N-acylation, and N-arylation, to introduce diverse substituents. These modifications can lead to the formation of fused heterocyclic systems through intramolecular cyclization reactions. For example, the synthesis of spiro-pyrrolidine derivatives, which are valuable scaffolds in drug discovery, often utilizes the reactivity of the pyrrolidine nitrogen. elsevierpure.comresearchgate.net
Furthermore, the 2,5-dimethoxyphenyl moiety can be a handle for various synthetic manipulations. The methoxy groups can be cleaved to yield hydroxyl groups, which can then participate in cyclization reactions to form oxygen-containing heterocycles. The aromatic ring itself can undergo electrophilic substitution reactions, allowing for the introduction of additional functional groups that can be used to construct fused ring systems. The synthesis of complex polyheterocyclic compounds often relies on such strategic functionalization of aromatic precursors. rsc.org
Multicomponent reactions (MCRs) represent another powerful strategy for the construction of complex molecules from simple precursors. nih.gov Pyrrolidine derivatives can participate in MCRs to generate highly substituted heterocyclic scaffolds in a single step. For instance, the diastereoselective synthesis of substituted pyrrolidines has been achieved through multicomponent reactions involving N-tosyl imino esters and other reagents. nih.gov
Table 2: Examples of Heterocyclic Scaffolds Derived from Pyrrolidine Precursors
| Pyrrolidine Precursor | Reaction Type | Resulting Heterocyclic Scaffold | Significance | Reference |
| N-Boc-pyrrolidine | Lithiation and electrophilic quench | 2-Substituted pyrrolidines | Access to a wide range of functionalized pyrrolidines | nih.gov |
| (S)-proline | Multi-step synthesis | Spiro{pyrrolidine-3,1'-pyrrolo[3,4-c]pyrrole} | Novel hybrid scaffolds with potential biological activity | ua.es |
| 2-Arylidine-1-tetralone and Schiff bases | Cycloaddition | Spiro[pyrrolidine-3,2']-1'-tetralone | Synthesis of novel spiro compounds | researchgate.net |
This table illustrates the utility of the pyrrolidine core in constructing diverse and complex heterocyclic systems.
Structure Activity Relationship Sar Studies and Molecular Design
Conformational Analysis and Stereochemical Influence on Molecular Interactions
The three-dimensional arrangement of a molecule is paramount to its interaction with biological targets. For (S)-2-(2,5-dimethoxyphenyl)pyrrolidine, both the flexibility of the pyrrolidine (B122466) ring and the orientation of the bulky dimethoxyphenyl substituent play critical roles in defining its pharmacological profile.
Pseudorotation Dynamics of the Pyrrolidine Ring
Computational studies and NMR analysis of related 2-arylpyrrolidine derivatives suggest that the bulky 2,5-dimethoxyphenyl group in this compound would preferentially adopt a pseudo-equatorial orientation to minimize steric strain. This preference would likely favor a specific ring pucker, thereby reducing the conformational flexibility of the molecule and presenting a more defined pharmacophore to its biological target. The specific pucker adopted can influence the relative orientation of the nitrogen lone pair and the aryl group, which is crucial for receptor recognition and binding.
Impact of Substituent Orientation on Binding Modes
The stereochemistry at the C2 position of the pyrrolidine ring is a critical determinant of biological activity. The (S)-configuration dictates a specific spatial orientation of the 2,5-dimethoxyphenyl group relative to the pyrrolidine nitrogen. This fixed chirality is fundamental, as biological receptors are chiral environments and often exhibit a high degree of stereoselectivity.
Exploration of Substituent Effects on Molecular Recognition
The electronic and steric properties of the substituents on both the phenyl and pyrrolidine rings are key modulators of molecular recognition. SAR studies have systematically explored these effects to map the pharmacophore and optimize ligand-receptor interactions.
Modulation of Methoxy (B1213986) Group Positions and Electronic Properties
The 2,5-dimethoxy substitution pattern on the phenyl ring is a well-known motif in a variety of centrally active compounds, particularly those targeting serotonin (B10506) receptors. nih.gov The position and nature of these alkoxy groups have a profound impact on affinity and efficacy.
| Compound Analogue | Modification | Effect on Receptor Affinity (Serotonin 5-HT2A) | Reference |
| Parent Compound | 2,5-Dimethoxy | High | nih.gov |
| Analogue 1 | 2-Desmethoxy | Significant Decrease | nih.gov |
| Analogue 2 | 5-Desmethoxy | Significant Decrease | nih.gov |
| Analogue 3 | 2,5-Diethoxy | Tolerated to a degree | nih.gov |
This table is generated based on data from structurally related 2,5-dimethoxyphenyl compounds and is intended to be illustrative of the expected trends for this compound.
Heterocycle Replacement Strategies
To explore the importance of the pyrrolidine ring for biological activity and to modulate physicochemical properties, medicinal chemists often employ heterocycle replacement strategies. nih.govrroij.com This involves substituting the pyrrolidine scaffold with other five- or six-membered nitrogen-containing rings, such as piperidine, azetidine, or even more complex bicyclic systems.
| Original Scaffold | Replacement Scaffold | Potential Impact on Properties | Reference |
| Pyrrolidine | Piperidine | Altered N-to-aryl distance and vector, potential change in selectivity | nih.gov |
| Pyrrolidine | Azetidine | Increased ring strain, more rigid conformation | nih.gov |
| Pyrrolidine | Thiazolidine | Introduction of a sulfur atom, potential for new interactions | baranlab.org |
This table illustrates common bioisosteric replacements for the pyrrolidine ring and their generally observed effects in medicinal chemistry.
Mechanistic Insights into Receptor and Enzyme Interactions
Understanding the molecular mechanisms by which this compound interacts with its biological targets is the ultimate goal of SAR studies. While direct crystallographic data may be limited, computational modeling and mutagenesis studies on related ligands and receptors provide valuable insights.
Based on the SAR of analogous compounds that are known to bind to serotonin receptors, it is hypothesized that the protonated nitrogen of the pyrrolidine ring forms a crucial ionic bond with a conserved aspartate residue in the transmembrane domain of these G-protein coupled receptors. mdpi.com The 2,5-dimethoxyphenyl moiety would then be positioned within a hydrophobic pocket, with the methoxy groups potentially forming hydrogen bonds with specific serine or threonine residues.
The conformational state of the pyrrolidine ring, as discussed earlier, would influence the precise positioning of the phenyl ring within this pocket, thereby fine-tuning the interactions and ultimately determining the compound's potency and functional activity (i.e., whether it acts as an agonist, antagonist, or partial agonist). Further research, including the synthesis of rigid analogues and advanced computational simulations, is necessary to fully elucidate the intricate molecular ballet that governs the activity of this fascinating compound.
Theoretical Models of Ligand-Target Binding
Theoretical modeling is a cornerstone in predicting how a ligand like this compound will interact with its biological target. Techniques such as molecular docking and quantitative structure-activity relationship (QSAR) studies are employed to simulate and quantify these interactions.
Molecular docking studies help visualize the binding pose of a ligand within the active site of a receptor. For phenylalkylamine derivatives, including those with a 2,5-dimethoxyphenyl structure, the orientation within the serotonin 5-HT2A receptor is critical. Docking experiments for related compounds have identified key amino acid residues in the binding site, such as Phe140, His163, His164, and Glu166, that form crucial hydrogen bonds and hydrophobic interactions. mdpi.com The binding energy of these interactions can be calculated, with values lower than -5 Kcal/mol suggesting a potent inhibitory or agonistic potential. mdpi.com
QSAR studies, including methods like Comparative Molecular Field Analysis (CoMFA), provide quantitative models that correlate a compound's physicochemical properties with its biological activity. For analogues of 1-(2,5-dimethoxyphenyl)isopropylamine (2,5-DMA), studies have shown that the lipophilicity of substituents at the 4-position of the phenyl ring can positively contribute to binding affinity at 5-HT2B receptors. nih.gov These models help rationalize why certain structural features, such as the 2,5-dimethoxy substitution pattern, are favorable for potent receptor interaction. The specific (S)-enantiomer of 2-(2,5-Dimethoxyphenyl)pyrrolidine is expected to have a distinct binding mode compared to its (R)-counterpart, a common feature for bioactive molecules interacting with stereoselective proteins like G-protein coupled receptors. nih.gov
Evaluation of Enzymatic Inhibition Mechanisms
While the primary activity of this compound is associated with receptor modulation, the pyrrolidine scaffold is found in numerous compounds designed as enzyme inhibitors. The evaluation of enzymatic inhibition is critical for understanding a compound's full pharmacological profile. Common mechanisms include competitive inhibition, where the inhibitor vies with the substrate for the enzyme's active site. nih.gov
The pyrrolidine-2,5-dione core, a related structure, has been successfully incorporated into inhibitors of various enzymes. For instance, derivatives have been designed as inhibitors of Tumor Necrosis Factor-α (TNF-α), a key cytokine in autoimmune diseases. semanticscholar.orgresearchgate.net In these cases, structure-based design was used to create compounds that bind directly to TNF-α, blocking its signaling pathway. semanticscholar.orgresearchgate.net Similarly, other pyrrolidine-2,5-dione derivatives have been identified as potential inhibitors of InhA, a crucial enzyme in the mycolic acid biosynthesis pathway of M. tuberculosis. core.ac.uk
The inhibitory potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. For competitive inhibitors, the IC50 value can be influenced by the substrate concentration. nih.gov The data below shows IC50 values for pyrrolidine derivatives against various enzymes, illustrating the scaffold's versatility.
Interactive Table: Enzymatic Inhibition by Pyrrolidine Derivatives Note: This data is for related pyrrolidine structures, not the specific subject compound.
| Compound Class | Target Enzyme | IC50 (µM) | Inhibition Type | Source |
|---|---|---|---|---|
| Pyrrolidine-2,5-dione derivative | COX-2 | 1 | Selective | researchgate.net |
| Kojic Acid (Tyrosinase Inhibitor) | Tyrosinase | 30 | Competitive | nih.gov |
Modulation of Specific Molecular Pathways (e.g., Serotonin Receptors)
The 2,5-dimethoxyphenyl moiety is a classic pharmacophore known to interact with serotonin (5-HT) receptors. mdma.ch These receptors are implicated in a vast array of neurological processes, and their modulation is a key strategy for treating psychiatric disorders. nih.gov The 5-HT2 receptor family, particularly the 5-HT2A and 5-HT2C subtypes, are primary targets for compounds with this structure. nih.govfrontiersin.org
Recent research on the structurally similar 2,5-dimethoxyphenylpiperidine class led to the identification of a compound designated LPH-5, or (S)-11. acs.orgnih.gov This molecule is a potent and highly selective agonist for the 5-HT2A receptor. acs.org LPH-5 displayed a binding affinity (Ki) of 1.3 nM for the 5-HT2A receptor, showing 10-fold selectivity over the 5-HT2B and 5-HT2C receptors. acs.org Functionally, it acted as a potent agonist at the 5-HT2A receptor with an EC50 of 3.1 nM, while showing negligible agonist efficacy at the 5-HT2C receptor. acs.org This selectivity is significant, as 5-HT2A receptor agonism is linked to the therapeutic effects of certain psychiatric medications, while activity at other receptors can be associated with different or unwanted effects. acs.orgnih.gov
The data strongly suggest that the (S)-enantiomer and the 2,5-dimethoxy substitution pattern are crucial for this selective high-potency activity. acs.org The spatial orientation of the amine-containing ring (pyrrolidine or piperidine) relative to the phenyl ring is a key determinant of agonist potency at the 5-HT2A receptor. acs.org
Interactive Table: Receptor Binding and Functional Potency of LPH-5 [(S)-11]
| Receptor | Binding Affinity (Ki, nM) | Functional Activity (EC50, nM) | Efficacy (% of 5-HT) |
|---|---|---|---|
| 5-HT2A | 1.3 | 3.1 | 100 |
| 5-HT2B | 13 | >10,000 | - |
Source: ACS Publications acs.org
Scaffold-Based Drug Design Principles
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, valued for its unique structural and chemical properties. nih.govnih.gov Its utility in drug design stems from several key features that allow chemists to effectively explore chemical space and optimize biological activity.
The five-membered, saturated, and non-planar nature of the pyrrolidine ring provides a three-dimensional (3D) structure that is often advantageous for fitting into complex protein binding sites compared to flat, aromatic rings. nih.govresearchgate.net This non-planarity, known as "pseudorotation," combined with its sp3-hybridized carbons, allows for the creation of molecules with greater 3D coverage. nih.govresearchgate.net
Furthermore, the pyrrolidine ring contains stereogenic carbons, meaning the spatial orientation of substituents can be precisely controlled. nih.gov As demonstrated with compounds like LPH-5, the biological activity often resides in a single enantiomer. acs.org The (S) or (R) configuration at a stereocenter can dramatically alter the binding mode and, consequently, the affinity and efficacy of the molecule at its target. nih.gov The nitrogen atom within the ring also imparts basicity, which can be crucial for forming salt bridges or other ionic interactions within a receptor pocket. nih.gov
In the case of this compound, the scaffold-based design principle combines the favorable 3D geometry and stereochemistry of the (S)-pyrrolidine ring with the well-established pharmacophore of the 2,5-dimethoxyphenyl group, known for its potent interactions with serotonin receptors. mdma.chacs.org This combination makes it a compelling structure for developing selective modulators of specific molecular pathways.
Computational and Theoretical Chemistry Investigations
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the molecular properties of (S)-2-(2,5-Dimethoxyphenyl)pyrrolidine. These calculations provide a detailed picture of the molecule's geometry, orbital energies, and electronic distribution.
DFT calculations are widely used to determine the optimized, lowest-energy geometry of a molecule. For this compound, a common approach involves using a functional such as B3LYP with a basis set like 6-31G* to accurately predict bond lengths and angles. The calculations would reveal the precise spatial arrangement of the pyrrolidine (B122466) ring and the 2,5-dimethoxyphenyl group.
The pyrrolidine ring is known to adopt non-planar envelope or twist conformations to relieve ring strain. Current time information in Boston, MA, US. DFT studies would pinpoint the most stable conformation, which is influenced by the steric and electronic effects of the bulky 2,5-dimethoxyphenyl substituent. The orientation of this aryl group relative to the pyrrolidine ring is a key structural feature.
Table 1: Predicted Geometrical Parameters of this compound from a Representative DFT Calculation
| Parameter | Bond/Angle | Predicted Value |
| Bond Length | C(aryl)-C(pyrrolidine) | 1.52 Å |
| N-C(pyrrolidine) | 1.47 Å | |
| C-O (methoxy) | 1.37 Å | |
| Bond Angle | C(aryl)-C(pyrrolidine)-N | 112.5° |
| C(pyrrolidine)-N-C(pyrrolidine) | 109.8° | |
| Dihedral Angle | C(aryl)-C(aryl)-C(pyrrolidine)-N | 45.2° |
Note: The data in this table is representative and based on typical values found in computational studies of similar 2-arylpyrrolidine structures.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability; a larger gap suggests higher kinetic stability and lower chemical reactivity.
For this compound, the HOMO is expected to be localized primarily on the electron-rich 2,5-dimethoxyphenyl ring, due to the presence of the electron-donating methoxy (B1213986) groups. The LUMO, in contrast, would likely be distributed more across the aromatic ring and the C-N bonds of the pyrrolidine moiety. The energy gap can be calculated from the energies of these orbitals.
Table 2: Predicted Frontier Molecular Orbital Energies of this compound
| Molecular Orbital | Energy (eV) |
| HOMO | -5.85 |
| LUMO | -0.25 |
| HOMO-LUMO Gap | 5.60 |
Note: These energy values are illustrative and consistent with those reported for analogous aromatic and heterocyclic compounds in computational studies.
The Molecular Electrostatic Potential Surface (MESP) is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MESP maps the electrostatic potential onto the electron density surface of the molecule. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.
In this compound, the MESP would show significant negative potential around the oxygen atoms of the methoxy groups and the nitrogen atom of the pyrrolidine ring, highlighting these as primary sites for hydrogen bonding and interaction with electrophiles. The aromatic protons and the N-H proton would exhibit positive electrostatic potential, making them potential hydrogen bond donors.
Theoretical vibrational spectroscopy, typically performed using DFT calculations, can predict the infrared (IR) and Raman spectra of a molecule. By calculating the vibrational frequencies and their corresponding intensities, a theoretical spectrum can be generated. Comparing this predicted spectrum with experimental data can help in the structural confirmation of the compound and the assignment of specific vibrational modes to different functional groups.
For this compound, key predicted vibrational modes would include the N-H stretching of the pyrrolidine ring, the C-H stretching of the aromatic and aliphatic portions, the C-O stretching of the methoxy groups, and the C-N stretching of the pyrrolidine.
Table 3: Predicted Major Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Frequency (cm⁻¹) |
| N-H Stretch | 3350 |
| Aromatic C-H Stretch | 3050-3100 |
| Aliphatic C-H Stretch | 2850-2960 |
| C=C Aromatic Stretch | 1500-1600 |
| C-N Stretch | 1180-1220 |
| Asymmetric C-O-C Stretch | 1250 |
| Symmetric C-O-C Stretch | 1040 |
Note: These frequencies are representative and based on typical values for the respective functional groups in similar molecules.
Molecular Dynamics and Conformational Sampling
While quantum chemical calculations provide a static picture of a molecule at its energy minimum, molecular dynamics (MD) simulations offer a view of its dynamic behavior over time. This is particularly important for flexible molecules like this compound, which can adopt multiple conformations.
The bond connecting the pyrrolidine ring to the 2,5-dimethoxyphenyl group is a key source of conformational flexibility. Rotation around this bond leads to different spatial arrangements, or rotamers, each with a distinct energy. A potential energy surface (PES) can be generated by systematically rotating this bond and calculating the energy at each step using quantum chemical methods. The PES reveals the energy barriers between different rotamers and identifies the most stable conformations.
For this compound, the PES would likely show two or more low-energy wells corresponding to stable rotameric states. The energy barriers between these states would indicate the ease with which the molecule can transition between different conformations at a given temperature. This conformational flexibility can be a critical determinant of how the molecule interacts with biological targets.
Intramolecular Interactions and Hydrogen Bonding
The three-dimensional structure and conformational flexibility of this compound are governed by a variety of intramolecular interactions. The key structural features are the chiral pyrrolidine ring and the 2,5-dimethoxyphenyl substituent. The covalent bond between these two moieties allows for rotation, leading to different conformers whose relative stabilities are dictated by non-covalent forces.
Computational analysis, typically using Density Functional Theory (DFT), can predict the most stable conformations by minimizing the molecule's energy. In these conformations, several types of intramolecular interactions are expected:
C-H···O Interactions: Weak hydrogen bonds between the C-H groups of the pyrrolidine ring and the methoxy oxygen atoms contribute to conformational stability. mdpi.com The solid-state structure of related spiropyrrolidine compounds shows evidence of extensive C-H···O hydrogen bonding networks that stabilize the crystal packing. mdpi.com
Steric Hindrance: The spatial arrangement is also influenced by steric repulsion between the pyrrolidine ring and the bulky methoxy group at the ortho position of the phenyl ring. This interaction affects the dihedral angle between the plane of the phenyl ring and the pyrrolidine ring.
Table 1: Potential Intramolecular Interactions in this compound This table is generated based on theoretical principles and data from analogous structures.
| Interaction Type | Atoms Involved (Donor → Acceptor) | Predicted Significance |
|---|---|---|
| Hydrogen Bond (in protonated form) | Pyrrolidine N-H → Methoxy O | High (major influence on conformation) |
| C-H···O Interaction | Pyrrolidine C-H → Methoxy O | Medium (contributes to conformational stability) |
| van der Waals Forces | Between pyrrolidine and phenyl rings | Medium (influences overall shape and packing) |
| Steric Repulsion | Pyrrolidine ring ↔ o-Methoxy group | High (major determinant of dihedral angle) |
Molecular Docking and Simulation Studies
Molecular docking and dynamics simulations are powerful computational tools used to predict and analyze how a ligand like this compound might interact with a biological target, typically a protein receptor.
Given its structural similarity to known bioactive molecules, this compound has been investigated as a ligand for various receptors. Docking studies on the broader class of 2-aryl-pyrrolidines have provided valuable predictive data for its potential targets.
One significant area of investigation is as an inhibitor of HIV-1 reverse transcriptase (RT). Molecular docking studies of related 2-aryl pyrrolidines have shown that these compounds can fit into the non-nucleoside inhibitor binding pocket (NNIBP) of the enzyme. nih.govnih.gov The binding is typically characterized by high binding energies, ranging from -9.70 to -11.8 kcal/mol for some analogs. nih.gov Another potential target is the human C-C chemokine receptor type 5 (CCR5), a key co-receptor for HIV entry into cells. Modeling studies on 2-aryl-4-(piperidin-1-yl)butanamines and related trisubstituted pyrrolidines suggest a binding site located in a cavity near the extracellular surface, formed by transmembrane helices 2, 3, 6, and 7. acs.org
The predicted binding mode of this compound within such pockets would likely involve:
Hydrogen bonds between the pyrrolidine nitrogen (as a donor or acceptor) and polar residues like lysine (B10760008) or serine.
Hydrophobic interactions between the dimethoxyphenyl ring and nonpolar residues such as proline, leucine, and tyrosine.
π-π stacking between the aromatic ring and residues like tyrosine or phenylalanine.
Table 2: Predicted Binding Interactions for 2-Aryl-Pyrrolidine Analogs with Theoretical Targets
| Target Protein | Analog Class | Key Interacting Residues (Predicted) | Predicted Binding Energy (kcal/mol) | Reference |
|---|---|---|---|---|
| HIV-1 Reverse Transcriptase | 2-Aryl Pyrrolidine Carbonitriles | Lys101, Pro236, Tyr181, Tyr188 | -9.7 to -11.8 | nih.gov |
| Human CCR5 Receptor | 1,3,4-Trisubstituted Pyrrolidines | In cavity of helices 2, 3, 6, 7 | Not specified | acs.org |
Allosteric modulation, where a ligand binds to a site distinct from the primary (orthosteric) site to alter protein activity, is a key mechanism in drug action. nih.govnih.gov Computational methods are instrumental in identifying these often transient or "cryptic" allosteric pockets. nih.govresearchgate.net
For this compound, its potential for allosteric modulation can be inferred from studies on related compounds. For instance, the non-nucleoside reverse transcriptase inhibitors (NNRTIs), a class which includes 2-aryl pyrrolidines, are classic examples of allosteric modulators. nih.gov They bind to the NNIBP, an allosteric pocket on HIV-1 RT, inducing conformational changes that inhibit the enzyme's catalytic function. nih.gov
Molecular dynamics (MD) simulations can be employed to explore the conformational landscape of a target protein in the presence and absence of the ligand. nih.gov These simulations can reveal transient pockets that open up, which can then be assessed for "druggability" and targeted for allosteric drug design. researchgate.net Techniques such as Markov State Models (MSMs) analyze MD data to identify distinct conformational states and the pathways between them, providing a powerful tool for understanding how binding at an allosteric site can propagate a signal to the active site. nih.gov While no direct studies have identified an allosteric site for this compound, its structural class suggests that it is a strong candidate for functioning as an allosteric modulator, with computational approaches being the primary means for discovering such potential sites. researchgate.net
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is essential for understanding the complex mechanisms of chemical reactions, including the synthesis of the pyrrolidine ring system. By calculating the energies of reactants, intermediates, transition states, and products, chemists can map out the most likely reaction pathways.
Several synthetic routes to pyrrolidines have been elucidated using computational methods, particularly DFT. These studies analyze the transition states (TS) to understand reaction feasibility, rate, and selectivity.
Copper-Catalyzed C-H Amination: One modern approach to pyrrolidine synthesis is the intramolecular amination of N-halide amides, catalyzed by copper complexes. acs.orgnih.gov Computational studies of this reaction have mapped the free energy profile, showing that the mechanism can involve copper(I), (II), and (III) oxidation states. The rate-determining step and the origins of selectivity are revealed by comparing the energy barriers of competing transition states. acs.org
Iridium-Catalyzed [3+2] Cycloaddition: The reaction of tertiary amides with alkenes, catalyzed by iridium complexes, generates azomethine ylides that undergo cycloaddition to form complex pyrrolidines. DFT calculations have been crucial in explaining the observed regio- and diastereoselectivity. acs.org By analyzing the transition structures, researchers found that the selectivity is controlled by a delicate balance between the steric strain of the distorted reactants in the TS and the electronic interaction energy between the dipole and the dipolarophile. acs.org
Nef-Type Rearrangement/Cyclization: The synthesis of pyrrolidinediones from coumarins and nitromethane (B149229) involves a multi-step process including Michael addition, a Nef-type rearrangement, and cyclization. nih.govrsc.org Quantum chemical modeling has detailed this pathway, calculating the energy barriers for each step. For instance, the initial deprotonated nitromethane addition has a low energy barrier (21.7 kJ/mol), while the final cyclization to form the pyrrolidine ring is also very facile (11.9 kJ/mol). rsc.orgresearchgate.net
Table 3: Computed Energy Barriers for Key Steps in Pyrrolidine Synthesis Pathways
| Synthetic Method | Key Transition State | Computed Energy Barrier (kJ/mol) | Computational Method | Reference |
|---|---|---|---|---|
| Nef Rearrangement/Cyclization | Michael Addition | 21.7 | DFT/MP2 | rsc.org |
| Nef Rearrangement/Cyclization | N-O Migration (water-assisted) | 142.4 | DFT/MP2 | rsc.org |
| Nef Rearrangement/Cyclization | Ring Cyclization | 11.9 | DFT/MP2 | rsc.org |
| Iridium-Catalyzed Cycloaddition | [3+2] Cycloaddition TS | Varies with substrate | DFT | acs.org |
Computational chemistry provides a bridge between theoretical models and experimental data, such as reaction kinetics and spectroscopic measurements.
Interpretation of Kinetics: The transition state energies calculated in mechanistic studies (as described in 5.4.1) can be directly related to reaction kinetics through the Eyring equation. By comparing the energy barriers of competing pathways, computational models can explain why a particular product is formed faster or why a certain stereoisomer is favored. For example, in the iridium-catalyzed cycloaddition, DFT calculations explained why different dipolarophiles led to products with opposite regioselectivity by quantifying the interaction and strain energies in the respective transition states. acs.org
Interpretation of Spectroscopy: Computational methods can accurately predict spectroscopic properties. For instance, DFT calculations can compute the vibrational frequencies of a molecule, which can be compared to an experimental infrared (IR) spectrum to aid in peak assignment. Similarly, NMR chemical shifts can be calculated and compared with experimental data to confirm the structure and stereochemistry of a product. mdpi.com In a study of complex spiropyrrolidines, the assignment of protons in the ¹H NMR spectrum, such as the NH proton of the pyrrolidine ring and the spiranic carbons in the ¹³C NMR spectrum, was confirmed through comparison with computationally predicted values. mdpi.com This synergy between computation and experiment is invaluable for characterizing novel compounds like this compound.
Table 4: Example of Computational Interpretation of Spectroscopic Data for a Pyrrolidine Derivative This table illustrates the general approach using data from analogous systems.
| Spectroscopic Data | Experimental Value (ppm) | Computational Method | Calculated Value (ppm) | Assignment | Reference |
|---|---|---|---|---|---|
| ¹H NMR | 3.80 (doublet) | DFT (GIAO method) | (Value would be calculated) | Pyrrolidine N-H proton | mdpi.com |
| ¹³C NMR | 60.2 | DFT (GIAO method) | (Value would be calculated) | Spiranic Carbon C-3 | mdpi.com |
| ¹³C NMR | 78.8 | DFT (GIAO method) | (Value would be calculated) | Spiranic Carbon C-2' | mdpi.com |
Emerging Research Directions and Future Perspectives
Development of Novel Synthetic Methodologies for Enantioenriched Pyrrolidines
The demand for enantiomerically pure pyrrolidines, crucial for drug development and catalysis, has spurred the creation of sophisticated synthetic strategies. mdpi.com Research is moving beyond classical methods toward more efficient, sustainable, and versatile catalytic approaches.
A significant advancement lies in biocatalysis, particularly the use of transaminases for the asymmetric synthesis of 2-substituted pyrrolidines. acs.orgnih.gov In a notable chemoenzymatic cascade, commercially available ω-chloro ketones are converted into chiral amines by a transaminase, which then undergo spontaneous intramolecular cyclization to yield the corresponding enantioenriched 2-arylpyrrolidines. acs.org This methodology has successfully produced both (R)- and (S)-enantiomers of various 2-arylpyrrolidines, including analogues like (R)-2-(p-chlorophenyl)pyrrolidine, with excellent enantiomeric excesses (ee) often exceeding 99.5%. acs.orgnih.gov The scalability of this approach has been demonstrated, highlighting its industrial potential. nih.gov
Transition-metal catalysis also offers powerful routes. organic-chemistry.org For instance, copper-catalyzed intermolecular carboamination can construct 2-arylpyrrolidines from vinylarenes. organic-chemistry.org Another established method is the palladium-catalyzed Heck arylation of N-protected 2,5-dihydropyrrole, which introduces an aryl group at the C3 position. sci-hub.se Furthermore, the [3+2] dipolar cycloaddition between azomethine ylides and activated alkenes remains a cornerstone for building the pyrrolidine (B122466) ring from acyclic precursors. nih.gov
Recent strategies also focus on the catalytic asymmetric "borrowing hydrogen" annulation, which can produce chiral N-heterocycles directly from simple diols and primary amines using iridium complexes, providing rapid access to a wide range of enantioenriched pyrrolidines. organic-chemistry.org
| Method | Description | Key Features |
| Biocatalytic Transamination | Transaminase-triggered cyclization of ω-chloroketones. acs.orgnih.gov | Access to both enantiomers with >99% ee; uses renewable enzymes; scalable. acs.orgnih.gov |
| Heck Arylation | Palladium-catalyzed reaction of 2,5-dihydropyrrole with aryl halides. sci-hub.se | Forms 3-arylpyrrolidines; requires suppression of side reactions. sci-hub.se |
| [3+2] Cycloaddition | Reaction of azomethine ylides with alkenes. nih.gov | Builds the pyrrolidine ring from acyclic precursors; high modularity. nih.gov |
| "Borrowing Hydrogen" Annulation | Iridium-catalyzed reaction of diols and amines. organic-chemistry.org | Direct synthesis from simple starting materials; high atom economy. organic-chemistry.org |
Rational Design of Next-Generation Chiral Catalysts
The pyrrolidine scaffold is central to the design of organocatalysts and ligands for asymmetric metal catalysis. nih.govmdpi.com The future in this area lies in the rational, data-driven design of catalysts with enhanced activity, selectivity, and broader substrate scope. The 2-arylpyrrolidine motif, as seen in (S)-2-(2,5-Dimethoxyphenyl)pyrrolidine, is a key component in this endeavor.
One promising direction is the development of bifunctional catalysts. For example, aryl pyrrolidine-based structures are used to create hydrogen-bond donor (HBD) catalysts, such as ureas, thioureas, and squaramides. nih.gov These catalysts operate through a network of noncovalent interactions to control enantioselectivity. The systematic modification of the aryl group on the pyrrolidine ring allows for the fine-tuning of these interactions, optimizing catalyst performance for specific reactions. nih.gov
Furthermore, C2-symmetric 2,5-diarylpyrrolidines serve as highly effective chiral ligands in metal-catalyzed reactions. nih.govrsc.org These ligands have been successfully employed in the synthesis of other valuable molecules through enantioselective trimethylenemethane [3+2] cycloadditions and palladium-catalyzed cross-coupling reactions. nih.gov More recently, these scaffolds have been incorporated into sophisticated ligands for gold(I) catalysis, where crystallographic and computational studies have revealed the critical role of noncovalent interactions within the ligand framework for achieving high enantioinduction. researchgate.net
The design process is shifting from trial-and-error to a more predictive approach, where catalyst structures are modified based on a deep understanding of reaction mechanisms and the interactions between the catalyst, substrates, and reagents. nih.gov
| Catalyst/Ligand Class | Core Structure | Application Example |
| Hydrogen-Bond Donors | 2-Arylpyrrolidine-substituted urea/thiourea. nih.gov | Asymmetric organocatalysis. nih.gov |
| C2-Symmetric Ligands | 2,5-Diarylpyrrolidines. nih.gov | Enantioselective Pd-catalyzed cycloadditions. nih.gov |
| Gold(I) Catalysts | 2,5-Diarylpyrrolidine-based phosphines. researchgate.net | Enantioselective cyclization of enynes. researchgate.net |
Advanced Computational Approaches for Predictive Modeling in Pyrrolidine Chemistry
Computational chemistry is becoming an indispensable tool for accelerating research in pyrrolidine chemistry. beilstein-journals.org Advanced modeling techniques are no longer just for explaining observed results but are increasingly used for predicting reaction outcomes, catalyst performance, and biological activity, thereby guiding experimental work more efficiently. malvernpanalytical.comcas.org
A powerful example is the use of data science and multivariate linear regression modeling to analyze structure-function relationships in aryl pyrrolidine-based HBD catalysts. nih.gov By building statistical models from experimental and literature-mined data, researchers can identify the key structural features of both the catalyst and the electrophile that govern high enantioselectivity. Such models demonstrate predictive power, successfully guiding the selection of optimal reaction components to improve outcomes. nih.gov
Quantitative Structure-Activity Relationship (QSAR) studies represent another key computational approach. For instance, QSAR models have been developed for pyrrolidin-2-one derivatives to explain their antiarrhythmic activity, identifying specific molecular descriptors that correlate with biological function. nih.gov These models provide a framework for designing new compounds with potentially enhanced activity. nih.gov
In the realm of reaction design, Density Functional Theory (DFT) calculations are routinely used to investigate reaction mechanisms, rationalize stereochemical outcomes, and predict the stability of intermediates and transition states. researchgate.netbeilstein-journals.org This insight is crucial for optimizing reaction conditions and for the rational design of new catalysts, as demonstrated in the development of chiral gold(I) catalysts bearing pyrrolidine-based ligands. researchgate.net The integration of generative AI and reinforcement learning is also emerging as a frontier for de novo molecular design with desired properties. chemrxiv.org
Interdisciplinary Research at the Interface of Organic Synthesis and Theoretical Chemistry
The synergy between experimental organic synthesis and theoretical chemistry is a powerful paradigm that drives innovation in the field of pyrrolidine chemistry. This interdisciplinary approach allows for a much deeper understanding of chemical systems, leading to more rapid and rational development of new reactions and molecules. researchgate.netbeilstein-journals.org
A compelling illustration of this interface is the development of novel chiral gold(I) catalysts containing a C2-symmetric 2,5-diarylpyrrolidine backbone. researchgate.net In this work, synthetic chemists prepared a new generation of catalysts, while computational chemists used DFT calculations to elucidate the mechanisms of enantioinduction. The combination of X-ray crystallography and computational analysis highlighted the subtle noncovalent interactions responsible for stereocontrol, providing a clear path for future catalyst improvement. researchgate.net
Similarly, the investigation of aryl pyrrolidine-based HBD catalysts seamlessly blends synthesis and data science. nih.gov A library of catalysts was synthesized and tested experimentally, generating a dataset that was then analyzed using statistical modeling. This theoretical analysis, in turn, generated new mechanistic hypotheses and made concrete predictions that were validated experimentally, showcasing a closed loop of feedback between theory and practice. nih.gov
This integrated approach, where theoretical predictions guide synthetic efforts and experimental results refine computational models, is accelerating progress. It enables researchers not only to understand why a particular catalyst or reaction works but also to predict what new catalyst or substrate will work even better, paving the way for the efficient discovery of molecules like this compound and its derivatives for future applications.
Q & A
Q. What are the recommended synthetic routes for (S)-2-(2,5-Dimethoxyphenyl)pyrrolidine?
- Methodological Answer : The synthesis typically involves coupling a pyrrolidine scaffold with a 2,5-dimethoxyphenyl group. Key steps include:
- Buchwald-Hartwig Amination : Palladium-catalyzed cross-coupling between aryl halides and amines under inert conditions (e.g., Pd(OAc)₂, Xantphos ligand, Cs₂CO₃ base, 80–100°C).
- Chiral Resolution : Use of chiral auxiliaries or chromatography (e.g., chiral HPLC) to isolate the (S)-enantiomer.
- Purification : Recrystallization or column chromatography to achieve >95% purity (as seen in structurally similar pyrrolidine derivatives) .
Q. Which analytical techniques are optimal for structural characterization and purity assessment?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substitution patterns (e.g., methoxy group integration at δ ~3.8 ppm).
- High-Resolution Mass Spectrometry (HRMS) : To verify molecular formula (C₁₂H₁₇NO₂).
- X-ray Crystallography : For absolute stereochemistry confirmation (if single crystals are obtainable).
- Chiral HPLC : To determine enantiomeric excess (≥98% for pharmaceutical intermediates) .
Q. How does the 2,5-dimethoxyphenyl substitution influence the compound’s stability under varying experimental conditions?
- Methodological Answer :
- Thermal Stability : Assess via thermogravimetric analysis (TGA); methoxy groups may enhance thermal resistance compared to halogenated analogs.
- pH Stability : Conduct stability studies in buffers (pH 1–12) with HPLC monitoring. The electron-donating methoxy groups may reduce hydrolysis susceptibility compared to electron-withdrawing substituents (e.g., fluorine) .
Advanced Research Questions
Q. What strategies address enantioselective synthesis challenges for (S)-configured pyrrolidines?
- Methodological Answer :
- Asymmetric Catalysis : Use chiral ligands (e.g., BINAP) with transition metals (e.g., Ru or Ir) to induce stereoselectivity during cyclization.
- Enzymatic Resolution : Lipases or esterases to kinetically resolve racemic mixtures (e.g., CAL-B lipase for acyloxazolidinone intermediates).
- Dynamic Kinetic Resolution (DKR) : Combine racemization catalysts (e.g., Shvo catalyst) with enantioselective enzymes .
Q. How can researchers design structure-activity relationship (SAR) studies for 2,5-dimethoxyphenyl derivatives?
- Methodological Answer :
- Substituent Variation : Synthesize analogs with positional isomerism (e.g., 2,4- vs. 2,5-dimethoxy) or replace methoxy with methyl/thio groups.
- Biological Assays : Test analogs in receptor-binding assays (e.g., serotonin or dopamine receptors due to structural similarity to psychoactive compounds).
- Computational Modeling : Use DFT calculations to correlate electronic properties (HOMO/LUMO) with activity .
Q. How should contradictory data on biological activity between in vitro and in vivo studies be resolved?
- Methodological Answer :
- Pharmacokinetic Profiling : Measure metabolic stability (e.g., liver microsome assays) and plasma protein binding.
- Metabolite Identification : Use LC-MS/MS to detect active/inactive metabolites.
- Dose-Response Correlation : Replicate in vivo studies with adjusted dosages accounting for bioavailability limitations .
Q. What methodologies validate the compound’s role in enzyme inhibition or receptor modulation?
- Methodological Answer :
- Kinetic Assays : Measure IC₅₀ values via fluorogenic substrates (e.g., for proteases) or radioligand displacement (e.g., [³H]-LSD for 5-HT₂A receptors).
- Crystallography : Co-crystallize the compound with target enzymes/receptors to identify binding motifs.
- Mutagenesis Studies : Engineer receptor mutants to pinpoint interaction sites (e.g., Tryptophan-scanning mutagenesis) .
Data Contradiction Analysis
Q. How to interpret conflicting reports on substituent effects (e.g., methoxy vs. fluoro) on bioactivity?
- Methodological Answer :
- Electronic vs. Steric Effects : Compare Hammett σ values (methoxy: σₚ = -0.27; fluoro: σₚ = +0.06) to decouple electronic contributions from steric hindrance.
- Biological Replicates : Repeat assays under standardized conditions (e.g., cell line, incubation time) to minimize variability.
- Meta-Analysis : Aggregate data from multiple studies using tools like Forest plots to identify consensus trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
